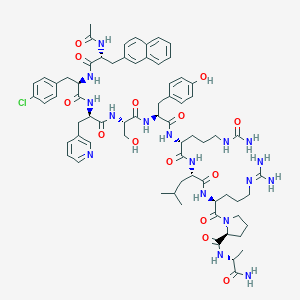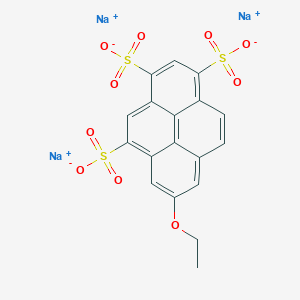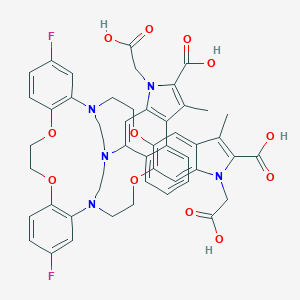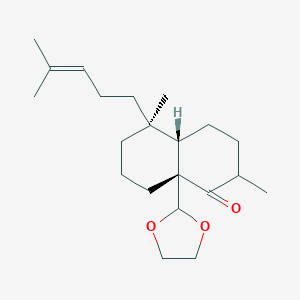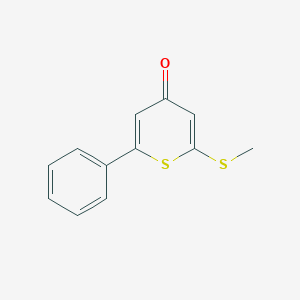
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol, also known as TOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TOM is a chiral auxiliary, which means it can be used to control the stereochemistry of chemical reactions. In
Mecanismo De Acción
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol acts as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It does this by coordinating with the reactant molecules and influencing the orientation of the reaction. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol can also act as a chiral ligand, which is a molecule that binds to a metal ion and influences the stereochemistry of the reaction.
Biochemical and Physiological Effects:
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biodegradable, making it a potentially useful compound for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol as a chiral auxiliary has several advantages in lab experiments. It allows for the production of chiral compounds with high enantiomeric purity, which is important in the pharmaceutical industry. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol is also relatively easy to synthesize and has a low cost compared to other chiral auxiliaries. However, (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has some limitations, including its sensitivity to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the research and application of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol. One potential application is in the production of chiral drugs, which are drugs that have a specific orientation. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol could be used as a chiral auxiliary in the synthesis of these drugs, leading to more efficient and cost-effective production methods. Additionally, (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol could be used in the development of new catalysts for various chemical reactions. Further research is needed to fully understand the potential applications of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol and to optimize its synthesis and use.
Conclusion:
In conclusion, (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol is a promising compound with potential applications in various fields. Its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis, and its non-toxic and biodegradable properties make it a potentially useful compound for various applications. Further research is needed to fully understand the potential applications of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol and to optimize its synthesis and use.
Métodos De Síntesis
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2,6-trimethyl-4H-1,3-oxazin-4-one with formaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced to (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol using sodium borohydride. This synthesis method has been optimized to produce high yields of (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol with high enantiomeric purity.
Aplicaciones Científicas De Investigación
(4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has been used in various scientific research applications due to its chiral nature. It has been used as a chiral auxiliary in asymmetric synthesis, which is the production of chiral molecules with a specific orientation. (4,4,6-Trimethyl-1,3-oxazinan-2-yl)methanol has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, alcohols, and epoxides.
Propiedades
Número CAS |
121720-06-7 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
(4,4,6-trimethyl-1,3-oxazinan-2-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-6-4-8(2,3)9-7(5-10)11-6/h6-7,9-10H,4-5H2,1-3H3 |
Clave InChI |
PYKJGQYATLAKKH-UHFFFAOYSA-N |
SMILES |
CC1CC(NC(O1)CO)(C)C |
SMILES canónico |
CC1CC(NC(O1)CO)(C)C |
Sinónimos |
(4,4,6-TRIMETHYL-1,3-OXAZINAN-2-YL)METHANOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




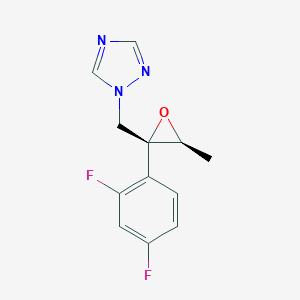
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,5,6,7-tetrabromophthalide](/img/structure/B55099.png)

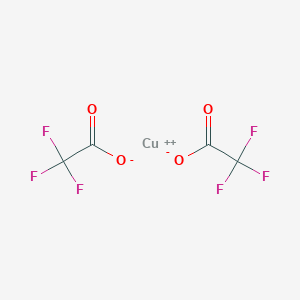
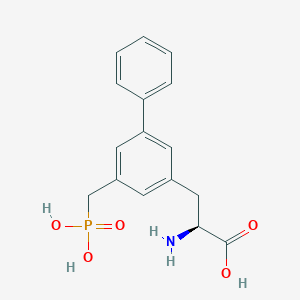
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
